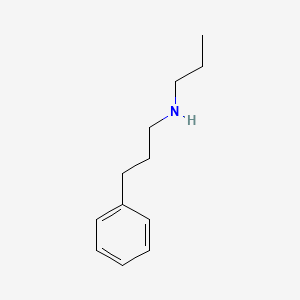

(3-Phenylpropyl)(propyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYERXDHKGZKVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Phenyl N Propylpropan 1 Amine Derivatives

Fundamental Amine Reactions

The reactivity of (3-Phenylpropyl)(propyl)amine is characteristic of secondary amines, which can act as nucleophiles and undergo oxidation and reduction reactions.

Nucleophilic Reactivity and Derivatization Applications

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. This nucleophilicity allows it to react with various electrophiles, leading to the formation of new chemical bonds and the synthesis of diverse derivatives. The nucleophilic character of secondary amines is generally greater than that of primary amines. researchgate.net

One significant application of this nucleophilic reactivity is in N-alkylation reactions. google.com These reactions involve the substitution of the hydrogen atom on the nitrogen with an alkyl group, typically by reacting the amine with an alkyl halide. google.com However, traditional N-alkylation methods can often lead to overalkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. google.comacs.org More controlled and selective methods have been developed to favor the formation of the desired mono-N-alkylated product. google.com

The nucleophilicity of amines like this compound also enables their participation in reactions with carbonyl compounds, such as aldehydes and ketones, to form iminium ions, which are key intermediates in various synthetic transformations. wikipedia.orgmasterorganicchemistry.com

Oxidation Reactions Leading to Amine Derivatives

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products of secondary amine oxidation include hydroxylamines and nitrones. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, general principles of amine oxidation can be applied. For instance, the oxidation of tertiary amines is a known transformation. kcl.ac.uk

Reduction Reactions for Amine Transformation

The reduction of amine derivatives, rather than the amine itself, is a more common transformation. For example, imines and iminium ions formed from the reaction of amines with carbonyls can be readily reduced to form new amines. wikipedia.orgmasterorganicchemistry.com This two-step process, known as reductive amination, is a cornerstone of amine synthesis. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com The choice of reducing agent can influence the selectivity of the reaction, with some reagents being mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Functional Group Transformations and Derivatization

The this compound scaffold can be modified through various functional group transformations to generate a wide array of derivatives.

Imine Formation and Subsequent Reductive Alkylation

Reductive amination is a highly versatile and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgsigmaaldrich.com It offers a more controlled alternative to direct N-alkylation for the synthesis of substituted amines, as it minimizes the issue of overalkylation. masterorganicchemistry.com The reaction typically proceeds under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Notes |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common and effective reducing agent for imines. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent. masterorganicchemistry.com |

N-Alkylation Processes for Substituted Amine Synthesis

N-alkylation is a direct method for introducing alkyl groups onto the nitrogen atom of an amine. acs.org For a secondary amine such as this compound, N-alkylation would result in the formation of a tertiary amine. This reaction typically involves the use of an alkylating agent, such as an alkyl halide, in the presence of a base. google.commnstate.edu

While straightforward, direct N-alkylation of amines can suffer from a lack of selectivity, often leading to a mixture of products due to multiple alkylations. acs.org To address this, various strategies have been developed to achieve selective mono-N-alkylation. These include the use of specific bases like cesium compounds, which have been shown to promote selective mono-N-alkylation of primary amines under mild conditions. google.com Another approach involves "borrowing hydrogen" catalysis, where alcohols are used as alkylating agents in the presence of a metal catalyst, offering a more sustainable and selective method for N-alkylation. organic-chemistry.orgorganic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Phenyl-N-propylpropan-1-amine |

| Sodium Borohydride |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

| Hydroxylamine |

Radical Addition Reactions (e.g., with Tetrahalomethanes)

Aromatic amino alcohols, which are structurally related to derivatives of this compound, have been identified as effective initiators in radical addition reactions involving tetrahalomethanes. chemicalbook.commacsenlab.com For instance, 3-Hydroxy-N-methyl-3-phenyl-propylamine is utilized for this purpose. chemicalbook.commacsenlab.com This suggests that the amine functionality, in proximity to a phenyl group, can play a crucial role in facilitating radical processes.

While direct studies on this compound are not extensively documented in this specific context, the reactivity of analogous compounds provides a strong indication of its potential behavior. The mechanism of such reactions often involves the generation of a carbon-centered radical from the amine derivative, which then participates in a chain reaction with the tetrahalomethane. Radical-based approaches are increasingly recognized for their unique reactivity in cleaving C(sp³)–N bonds, offering an alternative to traditional ionic pathways. rsc.org Mechanistic investigations often point to a single electron transfer (SET) process that facilitates the C–N bond cleavage, generating an alkyl radical that propagates the reaction. rsc.org

Knoevenagel Condensation in the Synthesis of Related Indoline (B122111) Derivatives

The Knoevenagel condensation is a powerful tool in organic synthesis for forming carbon-carbon bonds, often as a key step in the construction of complex heterocyclic systems. sci-hub.se This reaction has been successfully employed in the synthesis of novel indoline-2-one derivatives starting from N-phenylpropyl-5-substituted indole-2,3-diones. researchgate.net

In a specific study, a series of 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl)indolin-2-one and 3-(2-oxoethylidene)-1-(3-phenylpropyl)indolin-2-one derivatives were synthesized through the Knoevenagel condensation of N-phenylpropyl-substituted isatins with various acetophenones. researchgate.net The reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. sci-hub.se The use of a base catalyst, such as piperidine, facilitates the formation of an iminium ion intermediate when reacting with an aldehyde or ketone, which is then attacked by the enolate of the active methylene compound. sci-hub.se

This methodology highlights how the 3-phenylpropyl group on the nitrogen atom is incorporated into the final indoline structure, demonstrating the utility of this compound derivatives as precursors for pharmacologically relevant scaffolds. researchgate.netderpharmachemica.com The synthesis of indoline derivatives is of significant interest due to their presence in numerous biologically active molecules and pharmaceuticals. derpharmachemica.comnih.govnih.gov

Table 1: Examples of Knoevenagel Condensation for Indoline Synthesis This table is representative of the types of transformations discussed and may not use this compound directly.

| Starting Material 1 (Isatin Derivative) | Starting Material 2 (Active Methylene Compound) | Product Type | Reference |

|---|---|---|---|

| N-phenylpropyl-5-fluoro-indole-2,3-dione | Substituted Acetophenone | 3-(2-oxoethylidene)-1-(3-phenylpropyl)indolin-2-one | researchgate.net |

| Indole-3-carboxaldehyde | Nitromethane | 3-(2-nitrovinyl)-1H-indole | acgpubs.org |

| 3-(5-formylindolin-1-yl)propyl benzoate | Nitroethane | Indoline derivative with a nitroethyl side chain | derpharmachemica.com |

Mechanistic Investigations of Amine-Involving Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the reaction pathways of amines is critical for controlling reaction outcomes. For derivatives of 3-phenylpropylamine (B116678), mechanistic studies have revealed complex catalytic cycles. For example, in ruthenium-catalyzed C-N bond activation reactions, a plausible mechanism involves an intramolecular chemicalbook.com-alkyl migration of a Ru-enamine intermediate. marquette.edu DFT studies have supported a stepwise mechanism involving the formation of a Ru(IV)-alkyl species. marquette.edu

In other systems, such as the palladium-catalyzed alkenylation of phenylpropylamine derivatives, the reaction is thought to proceed through a Pd(II)/Pd(0) catalytic cycle. rsc.org Mechanistic experiments suggest the formation of a seven-membered palladacycle intermediate, which then undergoes alkene insertion and β-hydride elimination to yield the product. rsc.org The identification of intermediates, such as azoxybenzene (B3421426) and azobenzene (B91143) in certain iron-catalyzed nitro reduction reactions, indicates switches in mechanism that are dependent on the specific reactants and conditions. acs.org These studies, while not always directly involving this compound, provide a framework for predicting its behavior in similar catalytic systems.

Studies of Elimination Reaction Mechanisms (e.g., Gamma-Elimination)

Elimination reactions are fundamental in organic synthesis. While β-elimination is common, γ-elimination presents a unique pathway for cyclization. In the solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates, a system analogous to a protonated and derivatized this compound, products are formed that suggest intramolecular processes. researchgate.net The solvolysis of related carbon analogue compounds primarily proceeds through 1,2-elimination following the formation of an intimate ion pair. researchgate.net

For amine derivatives, intramolecular cyclization can also be achieved through palladium-catalyzed processes. For example, the oxidative cyclization of N-protected amines can lead to the formation of pyrrolidine (B122466) and indoline derivatives. rsc.org The regioselectivity is often controlled by the preferential formation of a researchgate.netnih.gov-palladacycle intermediate, which, after oxidation and reductive elimination, yields the cyclized amine product. rsc.org These examples underscore the potential for derivatives of this compound to undergo intramolecular cyclization reactions, driven by the formation of key intermediates.

Multi-component Reactions Involving Propylamine (B44156) Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. organic-chemistry.orgbeilstein-journals.org Propylamine derivatives, including 3-phenylpropylamine, are valuable components in these reactions. d-nb.inforesearchgate.net

The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. researchgate.netwikipedia.org The Passerini reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org The Ugi reaction is even more versatile, typically involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.gov 3-Phenylpropylamine has been used as the amine component in iridium-catalyzed asymmetric reductive amination, a process that shares characteristics with MCRs by coupling multiple components to create chiral amines. d-nb.info These reactions are prized for their atom economy and ability to rapidly generate molecular diversity, which is particularly valuable in the discovery of new pharmaceuticals. beilstein-journals.org

Table 2: Common Multi-component Reactions This table outlines general MCRs where propylamine derivatives could be utilized.

| Reaction Name | Components | Typical Product | Key Feature |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Four-component, high convergence |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Three-component, forms functionalized amides |

| Mannich Reaction | Amine, Carbonyl, Active Methylene Compound | β-Amino-carbonyl compound | Forms C-C bond adjacent to a carbonyl |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | Synthesis of heterocyclic compounds |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of (3-Phenylpropyl)(propyl)amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete proton and carbon framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the two propyl chains are observed.

The aromatic protons typically appear in the downfield region (δ 7.1-7.3 ppm), a characteristic range for benzene (B151609) ring protons. The aliphatic protons are found in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom and the phenyl group show specific chemical shifts and coupling patterns (splittings) that allow for their precise assignment. For instance, the triplet splitting pattern often observed for the terminal methyl group (CH₃) of the propyl chain arises from its coupling to the adjacent methylene group.

A representative, though generalized, assignment of proton signals for this compound is detailed in the table below. Actual chemical shifts can vary based on the solvent and instrument frequency.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl Protons (C₆H₅) | 7.35 - 7.15 | Multiplet | Signals for ortho, meta, and para protons often overlap. |

| Benzylic Methylene (Ar-CH₂) | 2.65 - 2.55 | Triplet | Adjacent to the phenyl group and a CH₂ group. |

| Methylene adjacent to N (N-CH₂) | 2.55 - 2.45 | Multiplet | Two different N-CH₂ groups (from each propyl chain) may overlap. |

| Central Methylene (-CH₂-CH₂-CH₂) | 1.90 - 1.75 | Multiplet | Middle methylene group of the 3-phenylpropyl chain. |

| Methylene adjacent to CH₃ | 1.55 - 1.40 | Sextet | Methylene group of the n-propyl chain. |

| Amine Proton (N-H) | ~1.2 (variable) | Broad Singlet | Position and intensity are variable; may exchange with D₂O. |

| Terminal Methyl (CH₃) | 0.95 - 0.85 | Triplet | Terminal methyl group of the n-propyl chain. |

This table presents generalized data; specific values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and characterization of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). nih.gov

For this compound, the spectrum shows signals for the aromatic carbons, with the carbon atom attached to the alkyl chain (ipso-carbon) appearing at a distinct chemical shift from the other ring carbons. nih.gov The aliphatic carbons of the propyl and 3-phenylpropyl chains are observed at higher field strengths. The carbons directly bonded to the nitrogen atom are shifted downfield relative to other aliphatic carbons due to the electronegativity of nitrogen. nih.gov

The following table summarizes the expected ¹³C NMR chemical shifts for this compound, based on available data. nih.gov

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic C (ipso) | 142.6 |

| Aromatic C (ortho, meta, para) | 128.5 - 125.7 |

| Methylene (N-CH₂) | 51.9 |

| Methylene (N-CH₂) | 50.1 |

| Methylene (Ar-CH₂) | 33.8 |

| Methylene (-CH₂-) | 31.8 |

| Methylene (-CH₂-) | 23.2 |

| Methyl (-CH₃) | 11.8 |

Data sourced from public spectral databases. nih.gov The spectrum was recorded on a Bruker AM-270 instrument. nih.gov

While standard NMR provides significant structural data, isotopic labeling can offer deeper insights, particularly for studying reaction mechanisms or molecular dynamics. nmr-bio.com This technique involves the selective replacement of an atom with one of its isotopes, such as replacing ¹H with deuterium (B1214612) (²H), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. nmr-bio.comsigmaaldrich.com

Potential Applications for this compound:

Deuterium Labeling (²H): Replacing specific protons with deuterium simplifies complex ¹H NMR spectra by causing the corresponding signals to disappear. For example, selectively deuterating the propyl group would allow for unambiguous assignment of the signals from the 3-phenylpropyl group. This strategy is also used to improve the relaxation properties of larger molecules, although less critical for a small molecule like this one. nmr-bio.com

¹³C Labeling: Synthesizing the molecule with a ¹³C-enriched precursor at a specific position (e.g., the carbonyl carbon of a precursor aldehyde) would enhance the signal of that specific carbon in the ¹³C NMR spectrum, which is useful for tracking chemical transformations. sigmaaldrich.com

¹⁵N Labeling: The common nitrogen isotope, ¹⁴N, is quadrupolar and often gives broad NMR signals or is NMR-inactive. Labeling the amine with ¹⁵N, a spin-1/2 nucleus, allows for direct observation of the nitrogen environment and enables the use of advanced NMR experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to correlate the amine proton directly with its nitrogen atom.

These isotopic labeling strategies, while not commonly reported for this specific compound, represent powerful methodologies for detailed mechanistic and structural investigations. researchgate.net

13C NMR Spectroscopy for Carbon Skeleton Characterization

Vibrational Spectroscopy for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and providing a molecular "fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides direct evidence for the presence of specific functional groups.

For this compound, the FT-IR spectrum exhibits several key absorption bands:

N-H Stretch: A moderate to weak absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Aromatic Stretch: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org

C-H Aliphatic Stretch: Strong, sharp bands appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C Aromatic Stretch: One or more bands of variable intensity are found in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring. libretexts.org

C-N Stretch: This vibration typically appears in the 1000-1250 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the benzene ring (in this case, monosubstituted). libretexts.org

A summary of significant FT-IR peaks is provided below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 | Weak-Medium | N-H Stretch (Secondary Amine) |

| 3026 | Medium | Aromatic C-H Stretch |

| 2957, 2930, 2871 | Strong | Aliphatic C-H Stretch |

| 1603, 1495, 1454 | Medium-Weak | Aromatic C=C Ring Stretch |

| 744, 698 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |

Data interpreted from public spectral databases. nih.gov The spectrum was recorded on a Bruker IFS 85 instrument. nih.gov

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in molecular polarizability are Raman-active. Non-polar bonds, such as C-C and C-H bonds within the phenyl ring and alkyl chains, often produce strong Raman signals, whereas the polar N-H bond is typically weak.

Key expected signals in the FT-Raman spectrum of this compound would include:

Aromatic C-H Stretch: A strong signal around 3050 cm⁻¹.

Aliphatic C-H Stretch: Strong signals in the 2850-2950 cm⁻¹ region.

Aromatic Ring Breathing Mode: A very strong, sharp signal around 1000 cm⁻¹, which is highly characteristic of a monosubstituted benzene ring.

Aromatic Ring Puckering: Signals around 1600 cm⁻¹.

The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. researchgate.net Public databases confirm the availability of Raman spectral data for analysis. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. The compound has a calculated molecular weight of approximately 177.29 g/mol . nih.govsigmaaldrich.comnih.gov Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion ([M]•+) which can then undergo fragmentation.

The fragmentation of this compound is expected to follow characteristic pathways for alkylamines and phenylalkylamines. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation route for amines. This would result in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavages are possible:

Loss of an ethyl radical from the propyl group, leading to a fragment ion.

Cleavage of the bond between the second and third carbon of the phenylpropyl chain, which after rearrangement can lead to the tropylium (B1234903) ion (C7H7+) at m/z 91, a hallmark of many compounds containing a benzyl (B1604629) moiety.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 177 | [C12H19N]•+ | Molecular Ion |

| 148 | [C10H14N]+ | Loss of ethyl radical (•C2H5) via alpha-cleavage |

| 118 | [C8H12N]+ | Cleavage of the phenylpropyl chain |

| 91 | [C7H7]+ | Tropylium ion, rearrangement following benzylic cleavage |

| 72 | [C4H10N]+ | Propylaminomethyl cation from cleavage adjacent to nitrogen |

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C12H19N, the theoretical elemental composition can be precisely calculated. rsc.orgsigmaaldrich.comchemspider.com This analytical technique serves as a fundamental check for the purity and identity of a synthesized compound. rsc.org

The analysis is performed using a CHN analyzer, where a sample is combusted in a high-oxygen environment. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The experimentally determined percentages are then compared against the theoretical values. A close correlation between the found and calculated values confirms the elemental composition of the molecule.

Table 2: Theoretical vs. Found Elemental Composition for C12H19N

| Element | Theoretical Percentage (%) | Found Percentage (%) (Typical) |

| Carbon (C) | 81.30 | 81.05 - 81.44 |

| Hydrogen (H) | 10.80 | 10.70 - 10.90 |

| Nitrogen (N) | 7.90 | 7.81 - 7.95 |

| Note: "Found" values represent a typical acceptable range found in literature for analogous compounds, demonstrating minor experimental variance. rsc.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly well-suited for analyzing volatile compounds like this compound and for identifying trace-level impurities and byproducts from its synthesis.

In a typical synthesis, such as the reductive amination of 3-phenylpropanal (B7769412) with propylamine (B44156), several byproducts could potentially form. These might include unreacted 3-phenylpropanal, unreacted propylamine, the primary amine (3-phenylpropylamine) if the propylamine source contained ammonia (B1221849), or over-alkylated tertiary amines like bis(3-phenylpropyl)propylamine. GC separates these components based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. By comparing these spectra to spectral libraries, the identity of byproducts can be confirmed. nih.gov

Table 3: Potential Byproducts in the Synthesis of this compound and their GC-MS Signatures

| Potential Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Likely Key MS Fragments (m/z) |

| 3-Phenylpropanal | C9H10O | 134.18 | 134, 105, 91, 77 |

| 3-Phenylpropylamine (B116678) | C9H13N | 135.21 | 135, 117, 91, 30 nih.govsigmaaldrich.com |

| Bis(3-phenylpropyl)amine | C18H23N | 253.38 | 253, 162, 134, 91 |

| N,N-Dipropyl-3-phenylpropylamine | C15H25N | 219.37 | 219, 128, 91 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile or thermally sensitive compounds and is the method of choice for separating enantiomers. mdpi.com For assessing the purity of this compound, a reverse-phase HPLC method is typically employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like formic or phosphoric acid to ensure the amine is protonated and yields sharp peaks. sielc.comepo.org Purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. Commercial standards often specify purity as ≥98% as determined by HPLC. fishersci.com

Furthermore, if this compound is synthesized in a way that could create a chiral center (for example, if the propyl or phenylpropyl chain were substituted to create one), determining the enantiomeric ratio would be critical. This is achieved using a specialized form of HPLC known as chiral chromatography. yakhak.org This technique uses a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) phenylcarbamates, which interacts differently with the two enantiomers of a chiral compound. mdpi.comyakhak.org This differential interaction leads to different retention times, allowing for their separation and quantification. The mobile phase in chiral HPLC often consists of nonpolar solvents like hexane (B92381) and an alcohol modifier such as isopropanol, sometimes with a small amount of an amine like diethylamine (B46881) to improve peak shape. This allows for the precise determination of the enantiomeric excess (ee) of the product.

Computational Chemistry and Theoretical Studies of 3 Phenyl N Propylpropan 1 Amine and Analogues

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has emerged as a formidable tool in quantum chemistry for investigating the molecular structure and properties of various compounds. researchgate.net These computational methods allow for the detailed examination of a molecule's electronic structure to predict its geometry, reactivity, and spectroscopic characteristics. nih.gov For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a complex molecule, DFT calculations have been successfully used to explore its physicochemical and electronic structure parameters. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G or 6-311++G(d,p), which provide a balance between accuracy and computational cost. researchgate.netmdpi.com

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process minimizes the energy forces on the atoms, leading to equilibrium geometry. For analogues such as methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine, DFT calculations have been used to determine optimized bond lengths and angles. researchgate.net These theoretical values are often compared with experimental data if available, noting that calculations are typically for a molecule in the gaseous phase, whereas experimental results may be from the solid phase. researchgate.net

A conformational analysis is crucial for flexible molecules like (3-Phenylpropyl)(propyl)amine, which has several rotatable bonds. This analysis involves identifying various possible conformers and calculating their relative energies to find the global minimum energy conformation. The optimized structure provides the foundation for all subsequent computational analyses. nih.gov

Table 1: Representative Theoretical Bond Parameters for a Phenylalkylamine Analogue This table illustrates the type of data generated from geometry optimization calculations, based on findings for similar structures.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-N | ~1.47 |

| C-C (alkyl) | ~1.54 | |

| C-C (aryl) | ~1.39 | |

| N-H | ~1.01 | |

| Bond Angle | C-N-C | ~112 |

| C-C-C (alkyl) | ~110 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a detailed understanding of the molecule's vibrational modes. nih.govmdpi.com

The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or rocking of particular bonds or functional groups. researchgate.netresearchgate.net For instance, in studies of similar molecules, C-H stretching vibrations of the phenyl ring are typically observed in the 3000–3100 cm⁻¹ region, while N-H stretching appears around 3300-3400 cm⁻¹. derpharmachemica.comnepjol.info The PED, often calculated with software like VEDA, quantifies the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignments. researchgate.netresearchgate.net

Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound This table provides a hypothetical but representative assignment of key vibrational modes based on known ranges for functional groups present in the molecule.

| Frequency (cm⁻¹) | Assignment | PED Contribution |

| ~3350 | N-H stretching | ν(N-H) 98% |

| ~3060 | C-H aromatic stretching | ν(C-H) 95% |

| ~2960 | C-H aliphatic asymmetric stretching | νas(CH₃) 92% |

| ~2870 | C-H aliphatic symmetric stretching | νs(CH₂) 90% |

| ~1590 | C=C aromatic ring stretching | ν(C=C) 85% |

| ~1450 | CH₂ scissoring | δ(CH₂) 88% |

| ~1150 | C-N stretching | ν(C-N) 75% |

Note: ν = stretching, δ = bending/scissoring. Data is illustrative.

DFT is also employed to investigate the electronic properties of a molecule, which are fundamental to understanding its reactivity. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ripublication.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.comirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive, as it signifies that charge transfer can readily occur within the molecule. nih.govresearchgate.net In computational studies, the visualization of HOMO and LUMO distributions shows where these orbitals are localized, highlighting the likely regions of electron donation and acceptance. For phenyl-containing compounds, the HOMO is often located on the phenyl ring, while the LUMO's position can vary depending on the substituents. journalijar.com

Table 3: Frontier Molecular Orbital Energies and Related Reactivity Descriptors This table presents hypothetical, yet realistic, DFT-calculated electronic parameters for this compound.

| Parameter | Symbol | Value (eV) | Significance |

| HOMO Energy | E(HOMO) | -6.15 | Electron-donating ability |

| LUMO Energy | E(LUMO) | -0.25 | Electron-accepting ability |

| Energy Gap | ΔE | 5.90 | Chemical reactivity and stability |

| Electronegativity | χ | 3.20 | Tendency to attract electrons |

| Chemical Hardness | η | 2.95 | Resistance to charge transfer |

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de

Table 4: Selected NBO Second-Order Perturbation Energies (E(2)) for a Phenylalkylamine Structure This table illustrates significant donor-acceptor interactions and their stabilization energies, which are typical for this class of compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C-C) | ~ 4.5 | Hyperconjugation (lone pair donation) |

| π (C1-C2) | π(C3-C4) | ~ 20.0 | π-conjugation within the phenyl ring |

| σ (C-H) | σ*(C-N) | ~ 2.8 | Hyperconjugation |

Note: LP = Lone Pair. Data is illustrative of typical interactions.

Fukui function analysis is a conceptual DFT tool used to predict the most reactive sites within a molecule. researchgate.net It identifies the regions where the electron density changes most significantly upon the addition or removal of an electron. scirp.org This allows for the precise identification of sites susceptible to electrophilic attack (where a nucleophile is most likely to attack) and nucleophilic attack (where an electrophile is most likely to attack). sobereva.com

The condensed Fukui function, f(k), assigns a value to each atom (k) in the molecule.

A high value of f(k)⁺ indicates a site favorable for nucleophilic attack .

A high value of f(k)⁻ indicates a site favorable for electrophilic attack .

For this compound, this analysis would likely identify the nitrogen atom, with its lone pair of electrons, as a primary site for electrophilic attack. The ortho and para positions of the phenyl ring are also expected to show reactivity due to the activating nature of the alkyl group, making them potential sites for electrophilic substitution. researchgate.netscirp.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characterization

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays the electrostatic potential on a molecule's electron density surface, using a color scale to indicate different potential values.

For phenylalkylamine analogues, MEP maps typically reveal specific charge distribution patterns:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In molecules like 3-phenyl-N-propylpropan-1-amine, the most significant negative potential is concentrated around the nitrogen atom of the amine group due to its lone pair of electrons. The π-system of the phenyl ring also contributes to negative potential above and below the plane of the ring.

Positive Potential Regions (Blue): These regions are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms on the aromatic ring typically exhibit positive electrostatic potential.

The MEP analysis serves as a guide for understanding noncovalent interactions, which are fundamental to a molecule's biological activity and its interactions with other molecules. chemrxiv.org The distribution of electrostatic potential is a key determinant in the binding of phenylalkylamines to receptors.

Thermochemical Property Calculations (Heat Capacity, Entropy, Enthalpy Changes)

Theoretical calculations can predict important thermochemical properties of molecules, such as heat capacity (C°p), entropy (S°), and enthalpy changes (ΔH°). These properties are vital for understanding the stability of a molecule and the thermodynamics of reactions it may undergo. While specific data for this compound is not available, studies on related amine compounds provide a framework for what to expect.

Computational methods, often integrated into software packages, can calculate these properties based on the vibrational frequencies of the molecule obtained from DFT calculations. umich.edu

Table 1: Illustrative Thermochemical Data for a Phenylalkylamine Analogue (Hypothetical)

| Property | Calculated Value | Unit |

|---|---|---|

| Heat Capacity (C°p) | 250 - 350 | J/mol·K |

| Standard Entropy (S°) | 400 - 500 | J/mol·K |

| Enthalpy of Formation (ΔH°f) | 50 - 150 | kJ/mol |

Note: This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

These calculated values are crucial for chemical process design and for predicting the spontaneity and energy balance of chemical reactions, such as the reductive amination processes used in their synthesis. rsc.org

Modeling Adsorption Interactions with Catalytic Surfaces

The synthesis and transformation of amines often involve heterogeneous catalysis. Computational modeling, particularly using DFT, is instrumental in understanding how these molecules interact with catalytic surfaces. aip.org Studies on the adsorption of various amines on metal and metal sulfide (B99878) surfaces provide insights into the binding mechanisms. aip.orgacs.org

Key findings from these theoretical studies include:

Binding Site: The primary interaction between an amine and a catalytic surface, such as iron sulfide (FeS) or gold (Au), occurs through the lone pair of electrons on the nitrogen atom. aip.orgresearchgate.net This forms a coordinate bond with the metal atoms on the surface.

Adsorption Energy: The strength of the adsorption can be quantified by calculating the adsorption energy. For instance, calculations for methylamine (B109427) on FeS surfaces showed adsorption energies of 1.26 eV and 1.51 eV on the (011) and (100) facets, respectively. aip.org The adsorption energy is influenced by the specific surface facet and the presence of under-coordinated sites. aip.orgresearchgate.net

Structural Changes: Adsorption can induce minor changes in the geometry of the molecule and the catalyst surface. For example, the N-Fe bond distance for methylamine on an FeS surface was calculated to be around 2.1 Å. aip.org

Influence of Structure: The structure of the amine, including the nature of the alkyl chains, affects the strength of the interaction with the surface. acs.org

These models are critical for designing more efficient catalysts for reactions like reductive amination or catalytic oxidation. nih.gov

Mechanistic Pathway Elucidation and Rate-Limiting Step Identification

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, identifying transient intermediates, and determining the rate-limiting steps of a reaction. nih.gov For the synthesis of secondary and tertiary amines, such as this compound, reductive amination is a common route. rsc.org

DFT calculations can map out the entire reaction pathway, including:

Nucleophilic Attack: The initial step involves the amine attacking the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. rsc.org

Dehydration: The carbinolamine then dehydrates to form an iminium ion or an enamine. The presence of an acid co-catalyst can significantly influence this step, favoring the formation of the iminium intermediate. rsc.org

Reduction: Finally, the iminium ion is reduced to form the final amine product.

Computational studies have shown that the presence of explicit solvent molecules or a co-catalyst can alter the reaction pathway from a concerted to a stepwise mechanism and can lower the activation barriers. rsc.org By calculating the energy of transition states and intermediates along the reaction coordinate, the rate-limiting step can be identified, providing crucial information for optimizing reaction conditions. nih.govrsc.org

Prediction of Spectroscopic Properties (e.g., IR and Raman Frequencies)

Theoretical calculations can accurately predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for interpreting experimental spectra and for assigning specific vibrational modes to observed peaks. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide excellent agreement with experimental Raman and IR spectra for various amine compounds, including phenethylamine (B48288) analogues. researchgate.netcore.ac.uk

Table 2: Predicted vs. Experimental Vibrational Frequencies for Phenylalkylamine Analogues

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (Raman/IR) |

|---|---|---|

| N-H Stretch (asymmetric) | ~3560 | ~3550 - 3562 |

| N-H Stretch (symmetric) | ~3450 | ~3449 - 3455 |

| Aromatic C-H Stretch | ~3060 - 3090 | ~3062 - 3090 |

| -NH₂ Scissor | ~1620 - 1640 | ~1620 - 1640 |

| C-N Stretch | ~1370 | ~1368 - 1372 |

Source: Data compiled from studies on aminopyridines and phenethylamines. researchgate.netcore.ac.uk

The ability to distinguish between similar structures, such as regioisomers, based on small but detectable differences in their calculated and experimental Raman spectra highlights the precision of this combined approach. nih.gov

Theoretical Studies of Nonlinear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. frontiersin.org Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. frontiersin.orgmdpi.com

For a molecule to have a significant NLO response, it often needs a combination of electron-donating and electron-accepting groups connected by a π-conjugated system (a D-π-A architecture). frontiersin.org While 3-phenyl-N-propylpropan-1-amine itself is not a classic D-π-A molecule, its aromatic ring and amine group provide a basis for potential NLO activity. Theoretical studies on related structures show that modifications, such as the introduction of stronger electron-withdrawing or -donating groups on the phenyl ring, can significantly enhance NLO properties. frontiersin.org

The first-order hyperpolarizability can be calculated using DFT methods. For reference, urea (B33335) is a standard material used for comparing NLO properties, and calculated values for new materials are often reported relative to it. frontiersin.org The design of novel organic NLO materials heavily relies on such theoretical predictions to screen candidates before undertaking complex synthesis. frontiersin.org

Quantum Chemical Descriptors and Reactivity Trends

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These descriptors help in understanding and predicting chemical behavior. acs.org

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental. E_HOMO relates to the ability to donate electrons, while E_LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rasayanjournal.co.in

Global Reactivity Descriptors: From HOMO and LUMO energies, other properties like ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω = χ²/2η) can be calculated. rasayanjournal.co.in

Studies on various amines have shown that these descriptors can be correlated with experimental reactivity. For example, the reactivity of amines in reactions with CO2 or ozone has been successfully modeled using descriptors like the local softness on the nitrogen atom or the energy of the nitrogen lone-pair orbital. acs.orgacs.org These models allow for the prediction of reactivity trends across a series of related compounds. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Phenyl-N-propylpropan-1-amine |

| Methylamine |

| Phenethylamine |

| Urea |

Role of 3 Phenyl N Propylpropan 1 Amine As a Chemical Intermediate and Building Block

Precursor in the Synthesis of N-Substituted Amine Derivatives

The secondary amine functionality of (3-Phenylpropyl)(propyl)amine makes it an ideal precursor for synthesizing a diverse range of N-substituted amine derivatives. Standard organic reactions can be employed to add new functional groups to the nitrogen atom, leading to the formation of tertiary amines, amides, sulfonamides, and other complex nitrogen-containing molecules.

The synthesis of N-substituted derivatives is a common strategy in chemical and pharmaceutical development. For instance, related phenylpropylamines serve as starting materials for creating more elaborate structures. drugbank.comcymitquimica.com The general principle involves reacting the amine with an appropriate electrophile. For example, further alkylation with an alkyl halide can convert the secondary amine into a tertiary amine, a functional group present in many biologically active compounds. unacademy.com This stepwise approach allows for precise control over the final molecular architecture.

Research has demonstrated the synthesis of various N-substituted compounds from amine precursors. These methods include reactions to form complex heterocyclic structures like pyrroles and phenoxazines, highlighting the broad applicability of amine building blocks. mdpi.comuobaghdad.edu.iq

Table 2: Examples of N-Substituted Derivatives from Phenylalkylamine Precursors

| Precursor Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Primary Phenylalkylamines | Reaction with α-hydroxyketones and oxoacetonitriles | N-Substituted 3-cyanopyrroles | Provides a practical entry to scaffolds for bioactive pyrroles. mdpi.com |

| Phenoxazine | Reaction with ethylchloroacetate followed by multi-step synthesis | N-Substituted Phenoxazine Derivatives | Creates novel heterocyclic compounds with potential applications. uobaghdad.edu.iq |

| Homoallylamines | Iodocyclisation | N-Substituted γ-lactams | Forms new heterocyclic compounds for potential medical applications. bham.ac.uk |

Intermediate in Specialty Chemical Production

Specialty chemicals, or fine chemicals, are produced in smaller quantities for specific, performance-enhancing applications. This compound and its analogs serve as key intermediates in the multi-step synthesis of these high-value products. pharmaffiliates.comlookchem.com The term "intermediate" signifies that the compound is a crucial stepping stone in a synthetic pathway, being both a product of a previous reaction and a reactant for a subsequent one.

The production of specialty chemicals often requires building blocks with specific structural features. The combination of the phenyl group and the alkylamine chain in this compound makes it suitable for syntheses where both aromatic and aliphatic properties are desired. Chemical suppliers often categorize related compounds, such as Bis-(3-phenyl-propyl)-amine and (2,2-Dimethyl-1-phenylpropyl)(methyl)amine, as intermediates for the production of fine and specialty chemicals. pharmaffiliates.com This underscores the industrial relevance of this class of molecules in creating proprietary products for various sectors.

Role in Polymer Chemistry for Property Enhancement

The incorporation of specific chemical moieties into polymer chains is a powerful method for tailoring the final material's properties. The phenylpropyl group, a key feature of this compound, has been used to enhance the functional characteristics of polymers.

A notable example is in the field of thermoresponsive polymers, which exhibit a phase transition in response to temperature changes. rsc.org Research has shown that a block copolymer containing 3-phenylpropyl methacrylate, a monomer structurally related to this compound, displays thermoresponsive behavior in ethanol. rsc.org The presence of the phenylpropyl side chains influences the polymer's solubility and aggregation properties, leading to a sol-gel transition at a specific temperature. rsc.org This demonstrates how the structural components of this compound can be leveraged in polymer science to create "smart" materials with tunable properties for advanced applications.

Table 3: Example of a Polymer Incorporating a Phenylpropyl Moiety

| Polymer | Solvent | Property Observed |

|---|---|---|

| Poly(2-(dimethylamino)ethyl methacrylate-b-3-phenylpropyl methacrylate) | Ethanol | Sol-gel transition (~70 °C) |

Source: Royal Society of Chemistry. rsc.org

Contribution to the Development of Catalysts and Ligands

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as the catalyst. The nitrogen atom in amines, with its lone pair of electrons, is an excellent coordination site for metal ions. Consequently, amine-containing molecules like this compound are valuable candidates for the development of new ligands and catalysts.

Chemical suppliers often list related amine structures in their "Catalysts and Ligands" category, indicating their utility in this field. chemscene.combldpharm.com The primary amine analog, 3-Phenylpropylamine (B116678), is documented as a ligand (code: PRA) in the Protein Data Bank, where it is shown bound to a protein, illustrating its coordinating capabilities. nih.gov Furthermore, complex molecules that incorporate a bis({3-[3-(trifluoromethyl)phenyl]propyl})amine structure are available as specialized chemical reagents, pointing to their role in advanced chemical synthesis, potentially including catalysis. fluorochem.co.uk The ability to modify the structure of this compound allows for the fine-tuning of the electronic and steric properties of the resulting metal-ligand complex, which is crucial for optimizing catalytic activity and selectivity.

Compound Names Mentioned in this Article

| Common/Trade Name | IUPAC Name |

| This compound | 3-Phenyl-N-propylpropan-1-amine |

| 1-Methyl-3-phenylpropylamine | 4-Phenylbutan-2-amine |

| 3-Phenylpropylamine | 3-Phenylpropan-1-amine |

| Bis-(3-phenyl-propyl)-amine | 3-Phenyl-N-(3-phenylpropyl)propan-1-amine |

| (2,2-Dimethyl-1-phenylpropyl)(methyl)amine | N,2,2-Trimethyl-1-phenylpropan-1-amine |

| METHYL-(3-PHENYL-PROPYL)-AMINE | N-Methyl-3-phenylpropan-1-amine |

| 3-phenylpropyl methacrylate | 3-Phenylpropyl 2-methylprop-2-enoate |

| Phenoxazine | 10H-Phenoxazine |

| N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine | N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine |

Future Research Directions and Emerging Trends in 3 Phenyl N Propylpropan 1 Amine Chemistry

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact by reducing waste, using safer solvents, and employing renewable resources. chemistryjournals.net Future research in the synthesis of (3-Phenylpropyl)(propyl)amine will undoubtedly focus on creating more sustainable and "green" pathways.

One promising avenue is the use of borrowing hydrogen or hydrogen auto-transfer reactions, which represent an atom-efficient method for forming C-N bonds. nih.gov This approach, often catalyzed by transition metals, allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govbeilstein-journals.org The development of catalysts based on earth-abundant and inexpensive non-noble metals, such as manganese, is a particularly active area of research that could lead to more sustainable and cost-effective syntheses of this compound. nih.govbeilstein-journals.org

Another key aspect of green synthesis is the use of alternative and environmentally benign solvents. chemistryjournals.net Research into the use of deep eutectic solvents (DESs) for amine synthesis has shown promise, offering a recyclable and often more effective medium for certain reactions. mdpi.com Exploring the applicability of DESs and other green solvents like water or supercritical fluids for the synthesis of this compound could significantly reduce the environmental footprint of its production. chemistryjournals.net

Furthermore, the development of biocatalytic routes offers a highly sustainable approach to amine synthesis. nih.gov The use of enzymes, such as transaminases, can provide high selectivity under mild reaction conditions. mdpi.com Future work could focus on engineering enzymes specifically for the synthesis of this compound, potentially from renewable starting materials, thereby aligning with the goals of a circular economy.

Exploration of Novel and Highly Selective Catalytic Systems

The quest for highly selective catalysts is a central theme in modern organic synthesis. For the preparation of this compound, which involves the formation of a secondary amine, achieving high selectivity can be challenging due to the potential for over-alkylation. researchgate.net

Recent advancements in catalysis offer exciting possibilities. Palladium-based catalysts have proven to be highly effective for N-alkylation reactions, operating under mild conditions with high efficiency and selectivity. chemrxiv.org The development of novel palladium catalysts, including those based on nanoparticles or supported on materials like silica, continues to be a fruitful area of research. chemrxiv.org Bifunctional catalysts, such as Pd/MgO, which combine a metal and a basic site, have demonstrated high selectivity for the monoalkylation of amines with alcohols. csic.es The mechanism involves a cascade of reactions including alcohol dehydrogenation, imine formation, and subsequent hydrogenation, with the hydride transfer from the metal to the imine being the rate-determining step. csic.es

Beyond palladium, catalysts based on other transition metals like ruthenium and iridium are also being explored for their ability to catalyze the direct alkylation of amines. csic.es A significant trend is the move towards non-noble metal catalysts. Manganese pincer complexes, for example, have been shown to effectively catalyze the selective N-alkylation of amines with alcohols. nih.gov The exploration of amine-rich carbon dots as metal-free nano-aminocatalytic platforms also presents an innovative and sustainable direction. units.it

The table below summarizes some of the catalytic systems being explored for selective N-alkylation of amines.

| Catalyst Type | Metal/Active Component | Support/Ligand | Key Features |

| Noble Metal | Palladium (Pd) | DPEphos, [nBu4][Br], Silica (SiO2), MgO | High efficiency and selectivity under mild conditions. chemrxiv.orgcsic.es |

| Noble Metal | Ruthenium (Ru), Iridium (Ir) | Various complexes | Effective for direct alkylation of amines. csic.es |

| Non-Noble Metal | Manganese (Mn) | PNP pincer complexes, NHC complexes | Earth-abundant, low-cost, selective for mono-alkylation. nih.govbeilstein-journals.org |

| Metal-Free | Amine-rich Carbon Dots | Nitrogen-doped nanoparticles | Sustainable, metal-free, operates in benign solvents. units.it |

Advanced Mechanistic Studies Utilizing Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The integration of experimental techniques with computational modeling has become a powerful tool for elucidating complex reaction pathways. nih.govacs.orgrsc.org

For the synthesis of secondary amines like this compound, mechanistic studies are essential to understand and control selectivity. For instance, in the metal-free α-amination of secondary amines, combined computational (Density Functional Theory, DFT) and experimental studies have identified azaquinone methides and azomethine ylides as key reactive intermediates, ruling out the involvement of iminium ions. nih.govacs.org Such insights are invaluable for optimizing reaction conditions and catalyst design.

Similarly, in rhodium-catalyzed asymmetric allylic amination, DFT calculations have revealed the roles of different intermediates and the importance of hydrogen bonding in directing the nucleophilic attack, leading to high enantioselectivity. nih.gov These synergistic experimental and computational approaches provide a detailed picture of the transition states and reaction coordinates, which is difficult to achieve with either method alone. rsc.org For example, DFT calculations can predict the relative free energies of reactants, transition states, and products, while experimental techniques like deuterium (B1214612) labeling can provide tangible evidence for the proposed pathways. nih.govacs.orgrsc.org

Future research will likely see an increased application of these integrated approaches to study the formation of this compound through various catalytic cycles. This will enable a more precise control over the reaction, leading to higher yields and selectivity.

Expansion of Synthetic Applications in Complex Molecule Construction

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds, including a significant portion of pharmaceuticals. acs.orgacs.org While this compound itself is not typically a chiral molecule unless isotopically labeled, its structural motif is related to many important compounds. The development of new synthetic methods for this amine can often be extended to the synthesis of more complex, chiral analogues.

For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used to prepare chiral 3,3-diarylpropyl amines with high enantioselectivity. acs.org These chiral amines serve as key intermediates in the synthesis of medicinally important compounds. acs.org The synthetic utility of such methodologies highlights the potential for applying similar strategies to create chiral versions of this compound, which could then be used as building blocks for novel complex molecules.

The N-alkylation methodologies developed for simpler amines are often applicable to the synthesis of more functionalized and structurally diverse amines. nih.gov Therefore, the expansion of the synthetic toolbox for this compound will likely facilitate the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The amine functionality can serve as a handle for further chemical transformations, allowing for its incorporation into larger and more intricate molecular architectures.

Integration with Microreactor Technology for Process Intensification and Enhanced Efficiency

Microreactor technology, also known as flow chemistry, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to handle hazardous reagents and intermediates. researchgate.netbeilstein-journals.org This technology is poised to play a significant role in the future of chemical synthesis, including the production of this compound.

The small dimensions of microreactors provide a large surface-area-to-volume ratio, which facilitates rapid mixing and precise temperature control, often leading to higher yields and selectivities. rsc.org For highly exothermic or fast reactions, microreactors offer a level of control that is difficult to achieve in conventional flasks. rsc.org This is particularly relevant for the synthesis of amines, where reactions can be rapid and exothermic.

The integration of microreactors with in-situ product removal techniques, such as membrane-based extraction, can further enhance process efficiency. researchgate.netresearchgate.net This is especially beneficial for equilibrium-limited reactions, like many amine syntheses, as the continuous removal of the product can drive the reaction to completion. researchgate.net For example, in the transaminase-catalyzed synthesis of a chiral amine, a three-liquid-phase spinning reactor was designed to combine the reaction with continuous product recovery, leading to enhanced yield and product concentration. d-nb.info

Furthermore, microreactor technology enables the safe use of hazardous reagents that are often avoided in batch synthesis. beilstein-journals.org It also facilitates the screening and optimization of reaction conditions in a rapid and material-efficient manner. frontiersin.org The application of microreactors to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. researchgate.net

The table below highlights the advantages of microreactor technology for chemical synthesis.

| Feature | Advantage | Relevance to this compound Synthesis |

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer, precise temperature control. rsc.org | Improved control over exothermic N-alkylation reactions, potentially leading to higher yields and selectivity. |

| Small Reaction Volumes | Improved safety, especially with hazardous reagents or unstable intermediates. researchgate.netbeilstein-journals.org | Safer handling of reagents and intermediates involved in the synthesis. |

| Continuous Processing | Scalability, potential for automation, and integration with other unit operations. researchgate.net | Enables efficient and scalable production. |

| Rapid Mixing | Faster reaction rates and improved control over reaction kinetics. rsc.org | Can lead to shorter reaction times and higher throughput. |

| Process Intensification | Combination of reaction and separation steps (e.g., in-situ product removal). researchgate.netresearchgate.net | Can overcome equilibrium limitations and increase overall process efficiency. |

Q & A

Basic Questions

Q. What are the established synthetic routes for (3-Phenylpropyl)(propyl)amine, and how are reaction conditions optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a haloalkane (e.g., 3-phenylpropyl bromide) with propylamine in the presence of a base (e.g., K₂CO₃) yields the target amine. Reductive amination of 3-phenylpropionaldehyde with propylamine using hydrogen gas and a nickel catalyst is another scalable approach . However, side reactions like condensation (e.g., forming bis(3-phenylpropyl)amine) may occur, particularly under prolonged reaction times or excess amine. Monitoring reaction progress via TLC and optimizing catalyst loading (e.g., 5% Pd/C) can suppress byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer : Proton NMR (¹H-NMR) is critical for confirming the amine structure. The propyl chain protons (CH₂ groups) appear as triplets (δ 1.3–1.6 ppm), while aromatic protons from the phenyl group resonate at δ 7.1–7.3 ppm. FT-IR spectroscopy identifies N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). For advanced structural elucidation, HSQC and DEPT-135 NMR experiments resolve overlapping signals, particularly in crowded regions .

Q. What are common impurities in this compound synthesis, and how are they isolated?

- Methodological Answer : Impurities often include unreacted starting materials (e.g., 3-phenylpropyl bromide) or secondary amines like bis(3-phenylpropyl)amine. Column chromatography using silica gel with gradient elution (e.g., 0–5% MeOH in CHCl₃) effectively separates these species. GC-MS or HPLC-PDA analysis quantifies purity, with retention times calibrated against authentic standards .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability . Molecular docking studies (e.g., using AutoDock Vina) model interactions with biological targets like dopamine transporters. For instance, substituting the propyl group with bulkier chains may enhance binding affinity to the DAT, as shown in analogous piperazine-based inhibitors .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar amines?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or stereochemistry. Comparative studies should standardize protocols, such as using radioligand binding assays (e.g., [³H]WIN 35,428 for dopamine transporters) under controlled buffer systems. Chirality-specific synthesis (e.g., chiral HPLC separation) and enantiomer-specific activity profiling (e.g., IC₅₀ comparisons) clarify structure-activity relationships .

Q. How do reaction parameters influence the microstructural evolution of this compound-functionalized silica adsorbents for CO₂ capture?

- Methodological Answer : Grafting efficiency on mesoporous silica (e.g., SBA-15) depends on amine loading and pore size. Optimizing silane coupling agents (e.g., APTES vs. DEAPTES) and reaction time (e.g., 24–48 hours under reflux) maximizes CO₂ adsorption capacity. BET surface area analysis and ²⁹Si NMR confirm successful functionalization without collapsing the mesostructure .

Q. What methodologies validate the selective inhibition of voltage-gated sodium channels (NaV1.7) by this compound derivatives?

- Methodological Answer : Patch-clamp electrophysiology on HEK293 cells expressing NaV1.7 channels quantifies inhibition potency (e.g., IC₅₀). Competitive binding assays using fluorescent probes (e.g., TTX-Alexa Fluor 488) further validate selectivity over NaV1.5. Structural analogs with piperidine substitutions (e.g., SV188) demonstrate enhanced selectivity, guided by molecular dynamics simulations of channel-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.